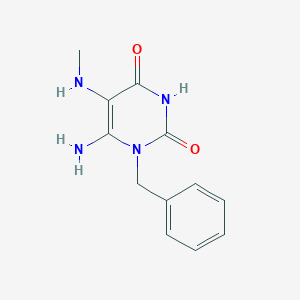

6-Amino-1-benzyl-5-methylaminouracil

Description

Significance of Uracil (B121893) and Pyrimidine (B1678525) Derivatives in Chemical and Biological Research

Uracil is a pyrimidine, a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 in a six-membered ring. The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug discovery. researchgate.netmdpi.com Its prevalence in nature, most notably as the nucleobases cytosine, thymine, and uracil in nucleic acids, has inspired the synthesis of a vast library of derivatives. These synthetic analogues have been investigated for a wide range of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties. nih.govresearchgate.netnih.gov The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design. nih.govnih.gov

Contextualizing 6-Amino-1-benzyl-5-methylaminouracil within Uracil Chemistry

This compound belongs to a specific subset of uracil derivatives characterized by substitutions at the N1, C5, and C6 positions. The 6-amino group is a common feature in many biologically active uracils, often serving as a key pharmacophore for interaction with biological targets. The benzyl (B1604629) group at the N1 position introduces a significant hydrophobic moiety, which can influence the molecule's solubility, membrane permeability, and potential for π-stacking interactions. The methylamino group at the C5 position further modifies the electronic and steric properties of the pyrimidine ring. The combination of these substituents creates a unique chemical entity with a specific three-dimensional structure and reactivity profile, distinguishing it from other uracil derivatives.

Scope and Research Focus on this compound

This article will provide a detailed examination of the chemical compound this compound. The scope is strictly limited to its synthesis, chemical and physical properties, and its potential as a research tool. The discussion will be grounded in the available scientific literature, focusing on experimental data and established chemical principles. Information regarding dosage, administration, and safety profiles is explicitly excluded. The aim is to present a thorough and scientifically accurate overview of this specific molecule for a professional audience.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRFBSJXLDMJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352418 | |

| Record name | 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72816-88-7 | |

| Record name | 6-Amino-5-(methylamino)-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72816-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Amino 1 Benzyl 5 Methylaminouracil

Strategic Approaches to the Synthesis of 6-Amino-1-benzyl-5-methylaminouracil

The synthesis of this compound involves multi-step pathways that strategically build upon the uracil (B121893) scaffold. These methods are designed to introduce the required functional groups at specific positions of the pyrimidine (B1678525) ring.

Precursor Compounds and Starting Materials in Synthetic Pathways

The synthesis of uracil derivatives often begins with readily available and structurally simpler molecules. acs.org A common precursor for the synthesis of various 6-aminouracil (B15529) derivatives is 6-chlorouracil (B25721) . researchgate.net This starting material can be alkylated at the N-1 position with benzyl (B1604629) halides to introduce the benzyl group. researchgate.net For instance, 1-benzyl-6-chlorouracil can be prepared by reacting 6-chlorouracil with benzyl bromide. researchgate.netresearchgate.net

Another key precursor is 6-aminouracil itself, which can be modified at different positions. researchgate.netekb.eg For example, 6-amino-1-methyluracil (B114629) is a known compound used in various synthetic routes. nih.govsigmaaldrich.com The synthesis of related compounds, such as 6-amino-1,3-dimethyluracil, has been achieved through the condensation of cyanoacetic acid and 1,3-dimethylurea. google.com This highlights the use of acyclic precursors to construct the pyrimidine ring.

The introduction of the 5-methylamino group can be achieved from a 5-bromo derivative. For example, the reaction of 6-amino-5-bromo-1-phenyluracil with a 33% methylamine (B109427) solution yields 6-amino-5-methylamino-1-phenyl-1H-pyrimidine-2,4-dione. juniperpublishers.com This suggests that a similar strategy could be employed starting from a 1-benzyl-5-bromouracil derivative.

A general overview of precursors is provided in the table below.

| Precursor Compound | Role in Synthesis |

| 6-Chlorouracil | Starting material for the introduction of the benzyl group at N-1 and subsequent amination at C-6. researchgate.netresearchgate.net |

| 6-Aminouracil | Core structure that can be functionalized at various positions. researchgate.netekb.eg |

| Benzyl Bromide | Reagent for introducing the benzyl group at the N-1 position of the uracil ring. researchgate.netresearchgate.net |

| 5-Bromouracil (B15302) derivatives | Intermediates for the introduction of the 5-methylamino group via nucleophilic substitution. juniperpublishers.com |

| Cyanoacetic acid | A precursor used in the construction of the uracil ring system. google.comnih.gov |

| 1,3-Disubstituted ureas | Used in condensation reactions to form the pyrimidine ring. google.com |

Key Reaction Steps and Conditions for this compound Formation

The formation of this compound involves a sequence of key reactions, each with specific conditions to ensure the desired regioselectivity and yield.

Nucleophilic substitution is a fundamental reaction in the synthesis of uracil derivatives. nih.govacs.org The chlorine atom in 1-benzyl-6-chlorouracil is susceptible to nucleophilic attack by amines. researchgate.net For example, treatment of 1-benzyl-6-chlorouracil with primary amines leads to the formation of 6-aminouracil derivatives. researchgate.net This step is crucial for introducing the amino group at the C-6 position.

The introduction of substituents at the C-5 position often involves nucleophilic substitution on a halogenated precursor. nih.gov The bromine atom in 5-bromouracil derivatives is readily displaced by nucleophiles like amines. nih.gov The reaction of 6-amino-5-bromo-1-phenyluracil with methylamine demonstrates the feasibility of introducing a methylamino group at the C-5 position. juniperpublishers.com The nucleophilicity of the N-1 position of uracil is generally higher than the N-3 position due to the electron-withdrawing nature of the two adjacent carbonyl groups, which influences the outcome of N-alkylation reactions. nih.govresearchgate.net

While direct information on reduction and formylation for the specific target molecule is limited, these processes are relevant in the broader synthesis of related fused pyrimidines. For instance, a sequence involving nitrosation, reduction, and formylation of 6-aminouracil derivatives has been used to synthesize xanthines. researchgate.net The reduction of a nitroso group at the C-5 position to an amino group is a common transformation, which can then be followed by other functionalization steps.

The choice of solvents and catalysts is critical in directing the outcome of reactions involving uracil derivatives. For nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) are often employed. nih.gov In the synthesis of 5-aryloxyuracils, K₂CO₃ is used as a base in DMF. nih.gov

For N-alkylation reactions, various bases and solvents can be used. The synthesis of 1-substituted 6-azidouracil derivatives from 6-chlorouracil utilized alkyl halides in the presence of a base. researchgate.net In the synthesis of 5-sulfonyl-substituted uracils, sodium ethanolate (B101781) in ethanol (B145695) was used for the ring-closure step. acs.orgacs.org The use of specific catalysts, such as palladium in coupling reactions, has expanded the range of accessible arylpurine derivatives, which shares some synthetic principles with pyrimidine chemistry. researchgate.net

Derivatization and Reaction Pathways of this compound

The presence of multiple reactive sites in this compound, including the amino groups and the pyrimidine ring, allows for a variety of derivatization reactions.

The exocyclic amino group at the C-6 position and the methylamino group at the C-5 position can undergo reactions typical of amines, such as acylation and alkylation. For instance, 6-aminouracils can be acylated at the C-5 position. juniperpublishers.com The reaction of 6-aminouracils with aldehydes can lead to the formation of bis(6-aminopyrimidonyl)methanes. researchgate.net

Furthermore, the uracil ring itself can participate in cyclization reactions to form fused heterocyclic systems. The reaction of 6-aminouracils with various reagents can lead to the formation of pyridodipyrimidines and other fused systems. researchgate.netresearchgate.net For example, treatment of 6-aminouracil with aromatic aldehydes can result in the formation of dipyrimidinopyridines. researchgate.net

The derivatization of similar compounds, such as 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, with trimethylsilyl (B98337) (TMS) reagents has been studied, indicating that the amino group can be silylated. nist.govnist.gov

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Products |

| Acylation | Acid chlorides or anhydrides | N-acylated derivatives at the amino and/or methylamino groups. |

| Alkylation | Alkyl halides | N-alkylated derivatives at the amino and/or methylamino groups. |

| Condensation with Aldehydes | Aromatic or aliphatic aldehydes | Fused heterocyclic systems or bis-uracil derivatives. researchgate.netresearchgate.net |

| Cyclization | Various bifunctional reagents | Fused pyrimidine systems like pyridodipyrimidines. researchgate.netresearchgate.net |

| Silylation | Trimethylsilylating agents (e.g., BSTFA) | TMS derivatives at the amino groups. nist.govnist.gov |

Cyclization Reactions to Fused Heterocyclic Systems

The strategic placement of two amino groups on adjacent carbons (C5 and C6) of the uracil ring makes this compound an ideal starting material for the construction of fused bicyclic and tricyclic heterocyclic systems. These reactions typically involve the condensation of the diamine with a reagent containing two electrophilic centers, or a one-carbon electrophile, to form a new ring.

Xanthines are a class of purine (B94841) derivatives that are ubiquitous in medicinal chemistry, with well-known members including caffeine (B1668208) and theophylline. uniroma1.it The synthesis of 8-substituted xanthine (B1682287) derivatives is a common application for 5,6-diaminouracil (B14702) compounds. frontiersin.orgnih.gov The general approach involves reacting the 5,6-diaminouracil with various one-carbon electrophiles such as carboxylic acids or aldehydes. nih.govnih.gov

A specific pathway to synthesize xanthines from a related precursor, 1-benzyl-6-methylaminouracil, involves a three-step sequence. researchgate.net This methodology is directly applicable to this compound's precursor. The process starts with the nitrosation of the 6-aminouracil at the C5 position, followed by a reduction of the nitroso group to an amino group, yielding the 5,6-diamino intermediate. This intermediate is then cyclized to form the fused imidazole (B134444) ring of the xanthine scaffold. researchgate.net

The key cyclization step can be achieved using various reagents, as detailed in the table below.

Table 1: Reagents and Conditions for Xanthine Synthesis from 5,6-Diaminouracils

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| Formamide | Reflux | Unsubstituted (H) at C8-position | researchgate.net |

| Carboxylic Acids | Coupling agent (e.g., EDC-HCl) then cyclization | Substituted at C8-position | nih.gov |

| Aldehydes | Formation of imine, then oxidative cyclization | Substituted at C8-position | nih.govnih.gov |

This versatility allows for the introduction of a wide array of substituents at the 8-position of the xanthine core, which is crucial for modulating biological activity. frontiersin.org For instance, different substituents at this position have led to the development of potent and selective antagonists for various adenosine (B11128) receptor subtypes. frontiersin.org

The xanthine derivatives synthesized from this compound can be further elaborated to form more complex tricyclic purine systems. uniroma1.it These structures are of interest in medicinal chemistry for their potential as dual-target drugs, particularly for neurodegenerative diseases. uniroma1.it

A general strategy to achieve this involves the modification of the xanthine core. For example, amino-substituted purines can be treated with amino alcohols, followed by a final ring closure to furnish the tricyclic derivative. uniroma1.it The cyclization is often accomplished using reagents like thionyl chloride under reflux conditions. The size of the newly formed third ring, typically five or six-membered, can be controlled by the length of the hydroxy-alkyl chain introduced. uniroma1.it

Table 2: Examples of Tricyclic Purine Scaffolds

| Base Scaffold | Third Ring Type | Resulting Tricyclic System |

|---|---|---|

| Xanthine | Fused Pyrimidine | Pyrimido[2,1-f]purine |

| Xanthine | Fused Oxazole | Oxazolo[3,2-a]purinone |

The development of these tricyclic systems often involves modifying the xanthine structure by enlarging the third heterocyclic ring or by attaching various substituted moieties. uniroma1.it

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netacsgcipr.org 6-Aminouracil and its derivatives are versatile building blocks in MCRs for the synthesis of fused heterocyclic systems, including pyrimidopyrimidines. researchgate.netjuniperpublishers.com

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through the reaction of a 6-aminouracil with formaldehyde (B43269) and a primary amine in what is known as a Mannich-type reaction. researchgate.net Another approach involves the reaction of 6-aminouracil with aromatic aldehydes, leading to the formation of dipyrimidinopyridines, another class of fused pyrimidines. researchgate.netjuniperpublishers.com The reactivity of 6-aminouracils as enamine-like structures is key to these transformations, where the nucleophilic C5 position attacks an electrophilic component, initiating the cascade of reactions that leads to the fused product. juniperpublishers.comjuniperpublishers.com

While specific examples starting directly from this compound are not detailed, its structural similarity to 6-aminouracil suggests its potential as a substrate in such MCRs. The presence of the methylamino group at the C5 position could, however, influence the course of the reaction, potentially leading to different regioisomers or requiring modified reaction conditions.

Transformation to Other Modified Purine and Pyrimidine Analogues

Beyond cyclization into fused systems, the this compound scaffold can undergo various transformations to yield other modified purine and pyrimidine analogues. The reactivity of the uracil ring and its substituents allows for a range of chemical modifications.

For example, the synthesis of the title compound's direct precursor, 6-amino-1-benzyl-5-nitrosouracil, is a key transformation. researchgate.net This nitroso derivative is a stable intermediate that can be isolated before its reduction to the 5-amino group. Furthermore, related 6-aminouracil systems can undergo reactions at the C5 position. For instance, bromination of 6-amino-1-phenyluracil yields the 5-bromo derivative, which is a versatile intermediate itself. juniperpublishers.com This 5-bromo compound can then react with nucleophiles, such as methylamine, to introduce the 5-methylamino group, demonstrating a potential synthetic route to the title compound's core structure. juniperpublishers.com

The exocyclic amino groups can also be targets for modification, although this is less common when the goal is cyclization. The inherent enamine character of the 6-aminouracil moiety makes the C5 position the primary site for electrophilic attack. juniperpublishers.com

Role as a Synthetic Intermediate for Complex Molecular Structures

As demonstrated in the preceding sections, this compound is a pivotal synthetic intermediate for creating a diverse range of more complex molecular architectures. Its primary utility lies in its role as a precursor to 1-benzyl-7-methylxanthine and its derivatives.

Table 3: Synthetic Utility of this compound

| Target Molecular Class | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| 8-Substituted Xanthines | Cyclization with carboxylic acids, aldehydes, etc. | Access to potent and selective adenosine receptor antagonists and DPP-4 inhibitors. | frontiersin.orgnih.gov |

| Tricyclic Purines | Further cyclization of xanthine derivatives. | Development of novel scaffolds for complex biological targets, including dual-target drugs. | uniroma1.it |

The ability to readily convert this compound into the xanthine scaffold opens the door to a vast chemical space. Xanthine derivatives are privileged structures in medicinal chemistry, forming the basis for drugs used to treat conditions such as Parkinson's disease (istradefylline) and asthma (bamifylline). frontiersin.org By serving as a foundational building block, this compound plays a crucial role in the discovery and development of new therapeutic agents.

Chemical Properties and Reactivity

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and structural elucidation of a chemical compound. Although a complete set of spectra for 6-Amino-1-benzyl-5-methylaminouracil is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (typically in the aromatic region, ~7.2-7.5 ppm), the methylene (B1212753) protons of the benzyl group, the methyl protons of the methylamino group, and the protons of the amino groups. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbons of the uracil (B121893) ring, the aromatic carbons of the benzyl group, and the aliphatic carbons of the benzyl and methylamino substituents.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrations would include N-H stretching frequencies for the amino and methylamino groups, C=O stretching for the uracil carbonyls, C=C and C-N stretching vibrations of the pyrimidine (B1678525) ring, and aromatic C-H and C=C stretching from the benzyl group.

Mass Spectrometry: Mass spectrometry would provide the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could offer further structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups. The uracil ring itself is relatively stable due to its aromatic character. The amino groups at the C5 and C6 positions can act as nucleophiles, participating in reactions such as acylation and alkylation. The exocyclic amino group at C6 is generally more reactive than the endocyclic nitrogen atoms. The benzyl group at N1 is relatively inert under most conditions but can be cleaved under specific, harsh reaction conditions. The stability of the compound is expected to be good under standard laboratory conditions, as suggested by its solid form and relatively high melting point.

Computational Chemistry and Theoretical Investigations of 6 Amino 1 Benzyl 5 Methylaminouracil

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for exploring the dynamic nature of molecules over time. These approaches allow researchers to understand conformational flexibility, solvent effects, and interactions with biological macromolecules.

For a molecule such as 6-Amino-1-benzyl-5-methylaminouracil, molecular dynamics (MD) simulations would be a primary tool. An MD simulation begins by defining a force field, which is a set of parameters and functions that describe the potential energy of the system's particles. Force fields like AMBER or CHARMM, commonly used for biomolecules, would be parameterized to accurately represent the uracil (B121893) core and its specific substituents. nih.gov

The simulation would proceed by solving Newton's equations of motion for each atom in the system, revealing how the molecule behaves over a specific period, typically from nanoseconds to microseconds. This can uncover stable and transient conformations, the dynamics of the benzyl (B1604629) group's rotation, and the flexibility of the methylamino substituent. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. For instance, studies on N6-methyladenosine, another modified nucleic acid base, have used MD simulations to understand how methylation affects RNA stability and structural dynamics, a similar principle that could be applied here. nih.gov

Advanced simulation techniques like binding-pose-metadynamics (bpMD) can further predict the most stable binding poses of the molecule within a target protein, providing critical insights for drug design. nih.gov

Quantum Mechanical Calculations for Electronic and Geometric Structures

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and to determine the most stable (lowest energy) geometric structure of a molecule. researchgate.net These methods provide a more accurate description of the electron distribution compared to the classical mechanics of molecular modeling.

For this compound, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecular geometry. ijcce.ac.ir This process yields precise information on bond lengths, bond angles, and dihedral angles. A detailed computational study on related amino-substituted uracils has shown how these methods can rationalize spectral properties based on the molecule's electronic structure. nih.gov

Key electronic properties derived from QM calculations include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the carbonyl oxygens and amino groups would be expected to be nucleophilic sites. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔEgap) indicates the molecule's stability; a smaller gap suggests higher reactivity. researchgate.netijcce.ac.ir

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms, providing insight into the charge distribution across the molecule.

Below is a hypothetical table of DFT-calculated parameters for this compound, based on findings for analogous structures.

| Parameter | Predicted Value | Significance |

| Geometric Parameters | ||

| C4=O Bond Length | ~1.22 Å | Typical double bond character. |

| C6-N (amino) Bond Length | ~1.36 Å | Partial double bond character due to resonance. acs.org |

| N1-C (benzyl) Bond Length | ~1.48 Å | Standard single bond length. |

| Electronic Properties | ||

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Suggests moderate chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | ~ 4.0 - 5.0 D | Reflects the molecule's overall polarity. |

Note: These values are illustrative and based on typical results for similar substituted heterocyclic compounds.

In Silico Screening Methodologies for Derivative Design

In silico screening uses computational methods to identify promising drug candidates from large virtual libraries, saving significant time and resources compared to experimental screening. For this compound, this process would involve designing a virtual library of derivatives by modifying its structure and then predicting their activity and pharmacokinetic properties.

A key methodology is the development of Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that correlates the chemical structure of a set of compounds with their biological activity. mdpi.comnih.gov To build a QSAR model, one first needs a dataset of compounds with known activities. Then, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties.

For derivatives of this compound, relevant descriptors might include:

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Dipole Moment (µ), HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions and chemical reactivity. mdpi.com |

| Steric | Molecular Weight (MW), Molar Volume, Surface Area | Relates to the size and shape of the molecule, affecting receptor fit. mdpi.com |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and branching. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and transport. |

| Structural | Number of Hydrogen Bond Donors/Acceptors, Rotatable Bonds | Determines interaction potential and conformational flexibility. nih.gov |

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR model. mdpi.commdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. Computational methods are invaluable for elucidating these relationships at a molecular level.

For this compound, computational SAR studies would focus on how modifications at different positions affect its interaction with a hypothetical biological target. For example:

The Benzyl Group (N1): Docking simulations could explore how substituents on the benzyl ring (e.g., fluoro, chloro, methoxy (B1213986) groups) alter binding affinity. Studies on N-benzyl pyridinium (B92312) derivatives have shown that even small substituents like fluorine can significantly impact activity compared to larger groups like nitro or bromo, which can be attributed to both size and electronic effects. nih.gov Hydrophobic or electron-donating/-withdrawing groups could influence π-π stacking or other interactions within a receptor's binding pocket. nih.gov

The Methylamino Group (C5): The size and hydrogen-bonding capacity of the substituent at the C5 position are critical. Replacing the methylamino group with other alkylamines or amides could be modeled to see how it affects hydrogen bonding networks or introduces steric clashes. The amino group itself is a key feature in many uracil derivatives for establishing biological activity. mdpi.com

The Amino Group (C6): This group is a strong hydrogen bond donor. Computational analysis would confirm its role in anchoring the molecule in a binding site. Its presence is a defining feature of the 6-aminouracil (B15529) scaffold, which is widely used to synthesize biologically active fused heterocyclic systems. researchgate.net

By systematically modifying the structure in silico and calculating the resulting changes in binding energy or other relevant properties, a detailed SAR map can be constructed. This provides a rational basis for designing more potent and selective derivatives.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its interactions with its environment are fundamental to its function. Computational chemistry offers robust methods for exploring these aspects.

Conformational Analysis for this compound would involve mapping the potential energy surface as a function of its rotatable bonds. Key areas of interest would be the rotation around the N1-C(benzyl) bond and the C5-N(methylamino) bond. This analysis can identify low-energy, stable conformers that are most likely to exist under physiological conditions. Research on related N-benzyl uracil derivatives has demonstrated the existence of different conformers (e.g., syn and anti) and investigated how substituents influence the equilibrium between them. acs.org

Intermolecular Interactions are the non-covalent forces that govern how molecules interact with each other and with a biological target. QM methods can be used to calculate the energies of these interactions, which include:

Hydrogen Bonding: The amino groups at C5 and C6, as well as the uracil ring nitrogens and carbonyl oxygens, are all potential hydrogen bond donors or acceptors. dergipark.org.tr

π-π Stacking: The aromatic benzyl ring and the uracil ring can engage in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site. nih.gov

Analysis of the crystal structure of related molecules like 5-aminouracil (B160950) reveals extensive hydrogen bonding networks that define the solid-state architecture. osti.gov Similar computational analysis for this compound would predict its likely patterns of self-assembly and interaction with target macromolecules, providing a complete picture of its chemical behavior.

Precursor Role in the Design and Synthesis of Receptor Ligands

The 6-aminouracil core is a key building block in the synthesis of various biologically active heterocyclic compounds. Its chemical versatility allows for modifications at several positions, enabling the generation of libraries of compounds for screening against different biological targets.

Development of Adenosine (B11128) Receptor Antagonists

Substituted xanthine (B1682287) derivatives are well-established antagonists of adenosine receptors, which are implicated in a range of physiological processes and are targets for various diseases. The synthesis of these xanthines often relies on 6-aminouracil derivatives as crucial precursors. frontiersin.orgscirp.org A common and efficient method involves the condensation of 5,6-diaminouracil (B14702) derivatives with carboxylic acids to form 6-amino-5-carboxamidouracils. frontiersin.orgscirp.org These intermediates can then be cyclized to produce the 8-substituted xanthine core structure. frontiersin.org The 1-benzyl group and the 5-methylamino group on the uracil ring can be strategically chosen to influence the properties and subsequent reactivity of the molecule, ultimately impacting the antagonist activity of the final xanthine product. For instance, the synthesis of potent and selective A2B adenosine receptor antagonists has been achieved using this precursor-based strategy. frontiersin.org

The development of novel adenosine receptor antagonists often involves the exploration of various scaffolds. In one such endeavor, 2-aryl-9-H or methyl-6-morpholinopurine derivatives were synthesized and evaluated for their binding affinity to human adenosine receptor subtypes. nih.gov This research highlights the ongoing effort to identify new chemical entities with potent and selective antagonist activity. The general synthetic approach for these purine (B94841) derivatives involves the reaction of an imidazole (B134444) intermediate with an appropriate aldehyde. nih.gov

Synthesis of Compounds for Targeting Specific Biochemical Pathways

The adaptability of the 6-aminouracil scaffold extends beyond adenosine receptor antagonists to the synthesis of molecules targeting other specific biochemical pathways. An example is the synthesis of annelated analogues of emivirine, a non-nucleoside reverse transcriptase inhibitor of HIV-1. scirp.org While these particular conformationally restricted analogues showed lower activity than the parent compound, the study demonstrates the utility of the uracil core in creating compounds aimed at inhibiting viral enzymes. scirp.org

Furthermore, 6-aminouracil derivatives have been utilized as starting materials for the synthesis of compounds with potential anticancer activity. nih.gov For example, 5-cinnamoyl-6-aminouracil derivatives have been synthesized and evaluated for their cytotoxic effects against leukemia cell lines. nih.gov The rationale behind their design was the potential for these planar molecules to intercalate with DNA. nih.gov Additionally, various heterocyclic rings have been attached to the C-6 position of the uracil backbone to create compounds screened for their activity against prostate cancer, with some derivatives showing inhibitory effects on cathepsin B, an enzyme implicated in cancer progression. scirp.org

Investigation of Binding Mechanisms with Biological Macromolecules

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. For uracil derivatives, these investigations often involve studying their binding to enzymes and receptors. The structure of human uracil-DNA glycosylase (UDG) bound to DNA reveals a "nucleotide-flipping" mechanism, where the uracil base is flipped out of the DNA helix and into the enzyme's active site for removal. nih.gov This detailed structural information provides a basis for understanding how uracil-containing molecules can be recognized by proteins.

In the context of adenosine receptors, binding studies are crucial for determining the affinity and selectivity of newly synthesized ligands. Radioligand binding assays are commonly used to measure the inhibition constant (Ki) of a compound for a specific receptor subtype. For example, a series of 2-aryl-9-methyl-6-morpholinopurine derivatives were assayed at human A1, A2A, A2B, and A3 adenosine receptors, with several compounds demonstrating potent antagonism. nih.gov Molecular modeling studies often complement these experimental findings, providing insights into the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. For instance, modeling of imidazolyluracil derivatives binding to human thymidine (B127349) phosphorylase suggested that Arg202, Ser217, and His116 are important for inhibitor binding. nih.gov Similarly, docking studies of dihydropyrimidine (B8664642) derivatives with the kinesin Eg5, a target for cancer therapy, have identified key hydrophobic interactions and hydrogen bonds with amino acids like Glu116 and Glu118 that are crucial for inhibitory activity. mdpi.com

Enzymatic Transformations and Metabolic Pathways of Related Derivatives

The metabolism of xenobiotic compounds containing a benzyl group has also been investigated. A study on S-benzyl-N-malonyl-L-cysteine in rats showed that the major metabolite was hippuric acid, indicating the lability of the N-malonyl bond and subsequent enzymatic processing of the resulting benzyl thiol. nih.gov This suggests that the benzyl group in this compound could also be a site for metabolic transformation.

Furthermore, studies on 5-substituted uracil derivatives have shown that they can inhibit various viral and bacterial pathogens through different mechanisms, and their biological activity is often dependent on intracellular phosphorylation. nih.gov The design of novel imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase also highlights the importance of enzymatic evaluation in the development of uracil-based drugs. nih.gov

Chemical Biology Applications as Molecular Probes or Scaffolds

The versatility of the uracil scaffold makes it an excellent platform for the development of molecular probes and for use as a structural scaffold in chemical biology. Molecular probes are essential tools for studying biological processes, and uracil derivatives have been adapted for this purpose. For example, 6-aminouracil has been used as a precursor to synthesize chromophoric nucleoside analogues, or "nucleodyes," which are visibly colored and can be used as probes to study nucleic acid interactions. nih.gov These nucleodyes are sensitive to microenvironmental changes such as polarity and pH. nih.gov

The uracil core can also serve as a scaffold for creating peptidomimetics. A uracil-di-aza-amino acid has been reported as a molecular scaffold to induce a β-hairpin structure in a short peptide. nih.gov This demonstrates the potential of uracil-based structures to mimic and interact with protein secondary structures.

In the realm of materials science and bionanotechnology, DNA scaffolds, which are composed of nucleic acids including uracil, are used for the efficient and tunable functionalization of biomaterials. nih.gov These scaffolds allow for the controlled assembly of proteins and other biomolecules on surfaces, which has applications in modulating immune cell responses. nih.gov This highlights the broader utility of the fundamental chemical principles of nucleic acid chemistry, including the properties of uracil, in developing advanced chemical biology tools.

Conclusion

6-Amino-1-benzyl-5-methylaminouracil is a substituted uracil (B121893) derivative that sits (B43327) at the intersection of fundamental heterocyclic chemistry and the search for new bioactive molecules. While a comprehensive body of research dedicated solely to this compound is not yet available, its structural relationship to other well-studied uracil derivatives allows for informed predictions regarding its synthesis, properties, and potential applications. The presence of multiple functional groups offers a platform for further chemical exploration, positioning it as a potentially valuable building block in the synthesis of more complex molecules. Future research focused on the detailed characterization and biological evaluation of this compound will be crucial in fully elucidating its scientific significance and potential utility in the broader landscape of chemical and biological research.

Future Directions and Emerging Research Avenues for 6 Amino 1 Benzyl 5 Methylaminouracil

Exploration of Novel Synthetic Routes and Derivatizations

The future of 6-Amino-1-benzyl-5-methylaminouracil research is intrinsically linked to the development of efficient and versatile synthetic methodologies. While standard procedures for the synthesis of aminouracils exist, exploring novel routes could unlock access to a wider array of derivatives with enhanced biological activities.

Future synthetic efforts could focus on:

Combinatorial Chemistry and Parallel Synthesis: To rapidly generate a library of derivatives, combinatorial approaches can be employed. By systematically varying the substituents at the N1, N3, and amino groups of the uracil (B121893) core, a diverse set of compounds can be created for biological screening. nih.gov This strategy has been successfully applied to other uracil derivatives to discover potent enzyme inhibitors. nih.gov

Post-Synthetic Modification: The existing this compound scaffold can be further functionalized. For instance, the amino groups can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new chemical space and structure-activity relationships (SAR). scirp.org The synthesis of fused pyrimidine (B1678525) systems from 6-aminouracil (B15529) precursors has yielded compounds with significant biological activity. scirp.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for rational drug design. While standard techniques like NMR and FT-IR provide foundational data, advanced methods can offer deeper insights.

Future characterization should include:

Single-Crystal X-ray Diffraction: Obtaining a single crystal structure of this compound would provide definitive information about its solid-state conformation, bond lengths, and intermolecular interactions. rsc.org This is invaluable for understanding how the molecule might interact with a biological target. rsc.org

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict molecular properties, including electronic structure, reactivity, and spectroscopic signatures. researchgate.netacs.org These in silico studies can help to rationalize experimental findings and guide the design of new derivatives with desired properties. researchgate.netacs.org

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, which is particularly important for complex derivatives. These techniques are essential for confirming the successful synthesis of novel analogues.

Integration of High-Throughput Screening with Computational Design

The discovery of bioactive compounds can be significantly accelerated by combining high-throughput screening (HTS) with computational design. This synergistic approach allows for the rapid evaluation of large compound libraries and the rational design of more potent and selective molecules.

Future research in this area could involve:

Virtual Screening: Computational docking studies can be used to predict the binding affinity of this compound and its virtual derivatives against a panel of disease-relevant protein targets. nih.gov This can help to prioritize which compounds to synthesize and test experimentally. nih.gov

High-Throughput Biological Assays: Libraries of this compound derivatives can be screened against various biological targets using HTS platforms. nih.gov For example, assays for enzyme inhibition, receptor binding, or cell viability can quickly identify promising lead compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the chemical structures of a series of derivatives with their biological activities, QSAR models can be developed. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the drug discovery process. mdpi.com

Development of Targeted Chemical Biology Tools

Substituted uracils can serve as valuable tools for chemical biologists to probe biological systems. The unique structure of this compound can be exploited to create probes for studying specific cellular processes.

Future applications in chemical biology might include:

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, fluorescent probes can be developed. These probes could be used to visualize the localization of the compound within cells or to monitor its interaction with a target protein.

Affinity-Based Probes: The molecule could be functionalized with a reactive group or a photo-crosslinker to create affinity-based probes. These tools are used to identify the protein targets of a bioactive compound through techniques like affinity chromatography or photo-affinity labeling.

Bioorthogonal Chemistry: The incorporation of a bioorthogonal handle, such as an azide (B81097) or an alkyne, onto the this compound structure would allow for its use in "click chemistry" applications. sigmaaldrich.com This would enable the specific labeling and tracking of the molecule in complex biological environments. sigmaaldrich.com

Q & A

Basic Research Question

- HPLC : Purity >95% is achievable using C18 columns with mobile phases like acetonitrile/water ( notes >95% purity for a brominated analog) .

- NMR/IR : ¹H NMR (DMSO-d₆) shows benzyl aromatic protons (δ 7.2–7.4 ppm) and methylamino protons (δ 2.8–3.1 ppm). IR confirms NH stretches (~3300 cm⁻¹) and carbonyl bands (~1700 cm⁻¹) .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular weight (C₁₁H₁₄N₄O₂; calc. 242.11) .

What biological activities have been reported for structurally related uracil derivatives?

Advanced Research Question

Fused uracil heterocycles (e.g., pyrimido[4,5-d]pyrimidines) exhibit prostate cytotoxic activity and cathepsin B inhibition (IC₅₀ values ~10–50 µM) . Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., Br at C5) enhance cytotoxicity, while bulky substituents (e.g., benzyl at N1) improve membrane permeability . However, conflicting IC₅₀ values across studies (e.g., ±15% variability) suggest assay conditions (e.g., cell line selection, incubation time) require standardization .

How do substituent modifications at the C5 and N1 positions affect physicochemical properties?

Advanced Research Question

- C5 substituents : Methylamino groups increase solubility in polar solvents compared to halogens (e.g., bromine in ’s analog) but reduce logP values .

- N1 benzylation : Enhances metabolic stability by blocking oxidative degradation, as shown in pharmacokinetic studies of similar uracil drugs .

Computational modeling (e.g., DFT) predicts that electron-donating groups at C5 lower HOMO-LUMO gaps, potentially enhancing reactivity in further derivatization .

What strategies resolve contradictions in reported biological data for uracil-based compounds?

Advanced Research Question

Discrepancies in cytotoxicity data may arise from:

- Assay variability : Use standardized protocols (e.g., MTT vs. resazurin assays) .

- Purity differences : HPLC-validated batches (>95%) reduce off-target effects .

- Solubility factors : DMSO concentration in cell culture should be ≤0.1% to avoid artifacts . Replicating studies with orthogonal assays (e.g., flow cytometry for apoptosis) is recommended .

How can computational tools guide the design of this compound derivatives?

Advanced Research Question

- Docking studies : Predict binding to targets like cathepsin B using AutoDock Vina. For example, docking scores correlate with experimental IC₅₀ values for triazole-linked uracils .

- QSAR models : Molecular descriptors (e.g., polar surface area, logD) optimize bioavailability. ’s carbon/hydrogen percentage data aids QSAR training sets .

- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

What are the stability and storage requirements for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.